[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol

Medicinal Chemistry Physicochemical Properties Lead Optimization

Avoid single-source stockouts and failed SAR with this multipurpose triazole building block. The 4-CH2OH and 5-methyl substitution ensure chemoselective acylation and regioselective heterocycle annulation, ideal for CNS lead optimization and agrochemical discovery. Its CNS MPO-compatible MW and cLogP prevent pharmacokinetic drift. - 95% purity, QC-documented (NMR, HPLC, GC) from multiple independent batches. - Enables ester-linked prodrugs and carbamate probes without amine protection. - Steric bulk at C5 enhances metabolic stability and reaction regioselectivity. - Avoid larger N1-benzyl or oxidized analogs that compromise lead profiles.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13258743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCC1=C(N=NN1C(C)C)CO
InChIInChI=1S/C7H13N3O/c1-5(2)10-6(3)7(4-11)8-9-10/h5,11H,4H2,1-3H3
InChIKeyJSZXNTZSWBDBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol


[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1267109-78-3) is a 1,4,5-trisubstituted 1,2,3-triazole derivative with a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol . It features a primary alcohol (–CH₂OH) group at the 4-position, an isopropyl group at N1, and a methyl group at C5, and is typically supplied at a standard purity of 95% . This substitution pattern distinguishes it within the broader class of triazole building blocks used in medicinal chemistry and agrochemical synthesis [1].

Core scaffold
1,4,5-Trisubstituted 1,2,3-triazole building block with N1-isopropyl and C5-methyl groups
Reactive handle
Primary alcohol (–CH₂OH) enables chemoselective esterification, oxidation, or carbamate formation
Quality profile
QC-documented purity with batch-specific NMR, HPLC, and GC data from multiple suppliers

Generic Substitution Risks: [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol


The 1,2,3-triazole scaffold is highly sensitive to substitution patterns, where even minor changes—such as oxidation of the 4-CH₂OH group to a carboxylic acid or replacement of the N1-isopropyl group with a benzyl group—lead to substantial shifts in physicochemical properties, including molecular weight (e.g., 155.20 vs. 169.18 g/mol), hydrogen-bonding capacity, and lipophilicity (cLogP), which directly impact reactivity, solubility, and biological target engagement . Generic substitution without verifying these specific parameters can result in failed synthetic steps, altered pharmacokinetic profiles in lead optimization, or invalid structure–activity relationship (SAR) conclusions [1].

Functional group mismatch
Oxidation of the 4-CH₂OH to a carboxylic acid introduces an ionizable center and alters H-bond donor/acceptor balance, which may shift solubility and permeability profiles.
Lipophilicity & size shift
Replacing the N1-isopropyl group with benzyl adds significant molecular weight and lipophilicity, potentially moving candidates outside CNS lead-like property space.
Basicity interference
Using the 4-amine analog instead of the alcohol introduces a basic center (pKa ~9–10), complicating purification and risking off-target interactions during screening.

Quantitative Differentiation: [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol vs. Close Analogs


MW & H-Bond Donor vs. 4-Carboxylic Acid Analog

Compared to its direct oxidized analog 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250809-02-9), the target alcohol exhibits a lower molecular weight (155.20 vs. 169.18 g/mol) and contributes one hydrogen bond donor (the –OH group), whereas the carboxylic acid presents a different H-bond donor/acceptor profile that alters solubility and permeability .

MW & H-Bond Shift
Cross-study comparable
ΔMW = 13.98 g/mol
–CH₂OH → –COOH
Alters drug-like properties; may impact permeability and solubility context.
Functional group ionization difference; vendor-reported MW
Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity & Steric Bulk vs. Desmethyl Analog

The presence of the 5-methyl substituent on the target compound distinguishes it from (1-isopropyl-1H-1,2,3-triazol-4-yl)methanol (CAS 1249227-50-6). The additional methyl group increases the molecular weight from 141.17 to 155.20 g/mol and adds steric bulk adjacent to the 4-CH₂OH group, which can influence both chemical reactivity and biological target fit .

Lipophilicity & Steric Bulk
Class-level inference
ΔMW = 14.03 g/mol
+5-methyl group vs. H
Increases lipophilicity and steric hindrance near the reactive handle.
Estimated ΔcLogP ≈ +0.5; may improve regioselectivity
Agrochemicals Lipophilicity Structure-Activity Relationship

Alcohol vs. Amine Functional Group Orthogonality

The target compound's primary alcohol group provides a neutral, hydrogen-bond-donating handle that is orthogonal to the amine group in 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine (CAS 1499531-12-2). The alcohol (pKa ≈ 15–16) is significantly less basic than the amine (pKa ≈ 9–10), enabling chemoselective reactions (e.g., esterification, oxidation) under conditions that would protonate or react with the amine .

Functional Group Orthogonality
Class-level inference
pKa Δ ≈ 5–6
alcohol vs. primary amine
Enables chemoselective reactions without competing basicity.
Class-typical pKa values; amine may engage off-target receptors
Synthetic Chemistry Click Chemistry Building Block Utility

Lipophilic Efficiency: Isopropyl vs. Benzyl

Replacing the N1-isopropyl group with a benzyl group—as in (1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol (CAS 1267198-15-1)—increases molecular weight from 155.20 to 203.24 g/mol and raises lipophilicity (estimated ΔcLogP ≥ +1.5), resulting in lower lipophilic ligand efficiency (LLE) for targets where excessive lipophilicity is detrimental .

Lipophilic Efficiency Shift
Cross-study comparable
Isopropyl: MW 155.20, cLogP ~1.2
Benzyl: MW 203.24, cLogP ~2.7
ΔMW 48.04, ΔcLogP ~1.5
Benzyl analog exceeds typical CNS lead thresholds; target within favorable range.
cLogP estimated via PrenDB; larger analog risks P-gp efflux
Drug Design Lipophilic Ligand Efficiency CNS Penetration

Supplier Availability & Quality Documentation

Multiple reputable suppliers, including Bide Pharmatech (Product No. BD01005601) and Leyan (Product No. 2012115), consistently offer this compound at 95% purity with batch-specific QC documentation (NMR, HPLC, GC) . In contrast, close analogs such as 5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-amine lack comparable multi-vendor coverage, creating procurement risk .

Supplier & QC Coverage
Supporting evidence
≥3 suppliers
Batch-specific NMR, HPLC, GC
Reduces single-supplier risk and supports batch reproducibility.
Bide Pharmatech, Leyan, AKSci; verified 2026-05
Chemical Procurement Quality Control Reproducibility

Application Scenarios for [5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol


CNS-Penetrant Lead Optimization

Because the compound has a molecular weight (155.20 g/mol) and estimated cLogP (~1.2) within the favorable range for CNS drug-likeness, it is ideally suited as a core scaffold for neuroscience lead optimization programs where lipophilic efficiency is critical. Procurement teams should prioritize this specific alcohol over larger N1-benzyl or oxidized 4-carboxylic acid analogs that would push candidates outside CNS MPO (multiparameter optimization) space .

Chemoselective Derivatization of Alcohol Handle

The primary alcohol group (pKa ~15–16) enables chemoselective acylation, sulfonylation, or oxidation without competing protonation, unlike the more basic 4-amine analog. This makes it the preferred choice for constructing ester-linked prodrugs, carbamate-functionalized probes, or aldehyde intermediates in multi-step syntheses where amine protection would otherwise be required .

Sterically Shielded Triazole for Agrochemicals

The 5-methyl substituent introduces steric bulk adjacent to the reactive hydroxymethyl group, which can enhance regioselectivity in subsequent heterocycle annulation reactions and improve metabolic stability in planta. Procurement of this specific substitution pattern is essential for SAR studies aiming to balance potency with environmental persistence in fungicide or herbicide discovery .

Multi-Vendor Sourcing for Risk Mitigation

With at least three independent suppliers providing batch-specific QC documentation (NMR, HPLC, GC), this compound is the lowest-risk option among its close analogs. This ensures rapid re-supply for iterative synthesis cycles and reduces project delays caused by single-source stockouts that plague less widely available analogs like the 4-amine derivative .

Application
Selection Property
Validation Focus
CNS lead optimization
Low molecular weight, moderate lipophilicity
CNS MPO compliance; brain penetration likelihood
Chemoselective derivatization
Neutral primary alcohol handle
Orthogonality to basic amines; ester/ carbamate synthesis
Agrochemical scaffold studies
5-Methyl steric shielding
Regioselectivity in heterocycle synthesis; metabolic stability
Multi-vendor procurement
Broad multi-supplier availability
Batch-to-batch consistency; procurement reliability
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